molecular formula C6H8N2O2 B1525587 5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one CAS No. 869357-37-9

5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one

Cat. No. B1525587
M. Wt: 140.14 g/mol
InChI Key: KYKZWYYOWMTZNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one, also known as HDMP, is an organic compound belonging to the pyridazine family. It is a white, odorless, crystalline solid with a melting point of 130 °C and a boiling point of 265 °C. HDMP has a wide range of applications in the scientific research field, including being used as a reagent in the synthesis of other compounds, as a substrate for enzymes, and as a catalyst for chemical reactions.

Scientific Research Applications

Inhibitors of HCV NS5B Polymerase

5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one derivatives have been extensively studied as inhibitors of genotype 1 Hepatitis C Virus (HCV) NS5B polymerase. These compounds have demonstrated potential in inhibiting this critical viral enzyme, thus presenting a promising avenue for antiviral drug development. Studies have focused on synthesizing various derivatives, exploring structure-activity relationships (SAR), assessing metabolic stability, and optimizing drug metabolism and pharmacokinetics (DMPK) profiles for these inhibitors (Zhou et al., 2008), (Li et al., 2008), (Zhou et al., 2008), (Sergeeva et al., 2008).

Scaffold for Drug Discovery

The 5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one structure is used as a scaffold for creating a variety of substituted and ring-fused pyridazinone systems. This is achieved through sequential nucleophilic aromatic substitution processes, which are significant in the field of drug discovery. The versatility in substitution and ring-fusion allows for the creation of numerous compounds with potential therapeutic applications (Pattison et al., 2009).

Tautomeric Studies

5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one derivatives have been used in studies to understand tautomeric stability and transformations. These studies are crucial in medicinal chemistry as tautomerism can impact the behavior of drugs in biological systems (Katrusiak & Katrusiak, 2004).

Reactivity Studies

Investigations into the reactivity of 5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one derivatives have been conducted to understand their behavior under various conditions. These studies are crucial for the synthesis and application of these compounds in pharmaceutical contexts (Coelho et al., 2005).

Antioxidant Activity

Research has explored the potential of 5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one derivatives as antioxidants. These studies contribute to understanding how these compounds can mitigate oxidative stress, a factor relevant in various diseases (Puglisi et al., 2012).

properties

IUPAC Name

5-hydroxy-2,6-dimethylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-5(9)3-6(10)8(2)7-4/h3,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKZWYYOWMTZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one

Synthesis routes and methods

Procedure details

A mixture of methyl 5-hydroxy-2,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate (3.00 g, 15.1 mmol) and 6 N aqueous HCl (25 mL, 150 mmol) in dioxane (25 mL) was refluxed for 48 hours. The reaction mixture was cooled to room temperature and concentrated under reduced pressure to give the crude material that was diluted with EtOAc. The organic layer was washed with water and brine, dried over MgSO4, filtered, and concentrated under reduced pressure to give 0.74 g (35%) of the desired product. The aqueous layer was concentrated under reduced pressure. The resulting solid was diluted with water and EtOAc-THF. The organic layer was separated. The aqueous layer was extracted with EtOAc (2×). The combined organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure to give 0.80 g (37%) of the additional desired product. A total of 1.54 g (72%) of the desired product was obtained, which was used directly without further purification.
Name
methyl 5-hydroxy-2,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one
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5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one
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Reactant of Route 6
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